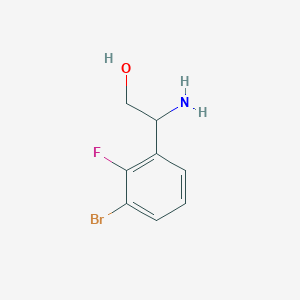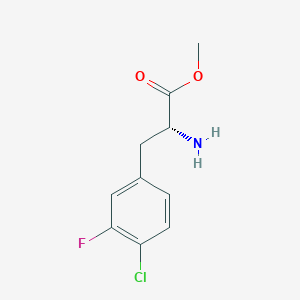
Methyl (R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and methyl acrylate.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the nucleophilic attack of the amino group on the acrylate, followed by cyclization and esterification to form the final product.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11ClFNO2 |
|---|---|
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
FIUKYBQYATXIMF-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)F)N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


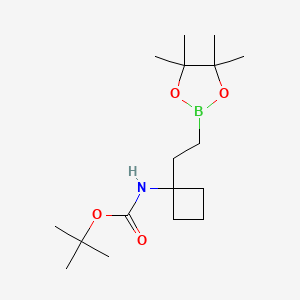
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)

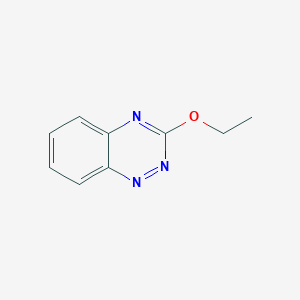
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
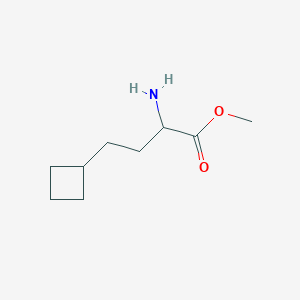
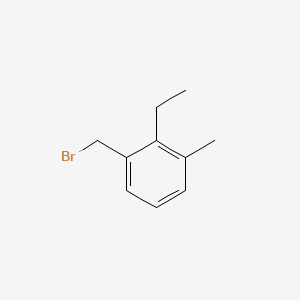
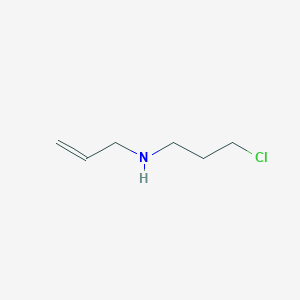
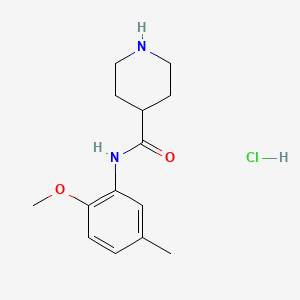
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
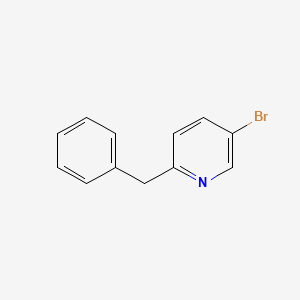
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
